REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-:3].[S:4](=[O:6])=[O:5]>O>[S:4]([O-:1])([O-:6])=[O:5].[Ca+2:2].[S:4]([O-:3])([O-:1])(=[O:6])=[O:5].[Ca+2:2] |f:0.1.2,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-:3].[S:4](=[O:6])=[O:5]>O>[S:4]([O-:1])([O-:6])=[O:5].[Ca+2:2].[S:4]([O-:3])([O-:1])(=[O:6])=[O:5].[Ca+2:2] |f:0.1.2,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |